molecular formula C10H11ClO3 B13594741 Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate CAS No. 133373-32-7

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate

Cat. No.: B13594741
CAS No.: 133373-32-7
M. Wt: 214.64 g/mol
InChI Key: AXKSNCDIFRBHOQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate is an ester derivative featuring a 2-chlorophenyl substituent at the C3 position and a hydroxyl group at the C2 position of the propanoate backbone. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol (calculated). This compound is structurally characterized by the presence of a chiral center at C2 due to the hydroxyl group, which may confer stereospecific properties in biological or synthetic applications.

Properties

CAS No.

133373-32-7

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 3-(2-chlorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3

InChI Key

AXKSNCDIFRBHOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Direct Esterification and Hydroxylation Approaches

One classical approach to preparing this compound involves the esterification of the corresponding 3-(2-chlorophenyl)-2-hydroxypropanoic acid with methanol under acidic conditions. This method typically requires:

  • Starting material: 3-(2-chlorophenyl)-2-hydroxypropanoic acid
  • Reagents: Methanol and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid
  • Conditions: Reflux with removal of water to drive the esterification equilibrium toward product formation

The hydroxy group at the 2-position is retained during this process, yielding the desired methyl ester with a hydroxy substituent intact.

Synthesis via Aldol-Type Reactions and Subsequent Functionalization

A more versatile and efficient synthetic route involves the aldol condensation of 2-chlorobenzaldehyde with methyl glycolate or its equivalents, followed by reduction or hydroxylation steps to introduce the hydroxy group at the 2-position. This method allows for stereochemical control and can be summarized as follows:

  • Step 1: Aldol condensation between 2-chlorobenzaldehyde and methyl glycolate under basic conditions (e.g., sodium hydroxide or potassium carbonate)
  • Step 2: Reduction of the resulting α,β-unsaturated ester intermediate using selective hydride donors such as sodium borohydride or catalytic hydrogenation
  • Step 3: Isolation of this compound as the product

This route benefits from mild conditions and good yields, with the possibility of enantioselective synthesis using chiral catalysts or auxiliaries.

Coupling Methods Using Carbodiimide and Azide Chemistry

An advanced synthetic strategy employs coupling reactions to modify the ester or acid precursors, as demonstrated in related compounds such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. The key steps include:

  • Conversion of the acid to its hydrazide derivative by reaction with hydrazine hydrate under reflux
  • Formation of azide intermediates via nitrosation (NaNO2/HCl) at low temperature (0 °C)
  • Coupling of azides with primary or secondary amines to form amide derivatives
  • Alternatively, direct coupling of carboxylic acid derivatives with amines using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature

These methods, although more complex, allow structural diversification and functional group transformations while preserving the hydroxypropanoate core. Azide coupling generally provides higher yields and simpler workups compared to DCC/NHS methods.

Activation of Hydroxyl Group via Trichloroacetimidate or Acetate Intermediates

To facilitate further functionalization, the hydroxyl group of this compound can be transformed into better leaving groups such as trichloroacetimidate or acetate derivatives:

  • Reaction with trichloroacetonitrile in the presence of a base like DBU in dichloromethane at room temperature forms the trichloroacetimidate intermediate
  • Reaction with acetic anhydride and DMAP catalyst in dichloromethane at room temperature yields the acetate derivative

These intermediates can undergo nucleophilic substitution or C–C bond-forming reactions with various nucleophiles, enabling the synthesis of diverse analogues.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents & Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Direct Esterification Methanol, H2SO4 or p-TsOH Reflux, removal of water 70–85 Simple, straightforward Equilibrium limits yield
Aldol Condensation + Reduction 2-Chlorobenzaldehyde, methyl glycolate, NaOH, NaBH4 Room temp to reflux, mild reducing agent 65–90 Good stereocontrol, mild conditions Requires multi-step purification
Hydrazide and Azide Coupling Hydrazine hydrate, NaNO2/HCl, primary/secondary amines Reflux, 0 °C, room temp 75–95 High yield, functional group diversity Multi-step, sensitive intermediates
Hydroxyl Activation (Trichloroacetimidate/Acetate) Trichloroacetonitrile/DBU or Ac2O/DMAP Room temperature, 2–4 hours 80–90 Enables further functionalization Requires careful handling of reagents

Research Results and Experimental Data

Yield and Purity Data

Studies indicate that azide coupling methods provide superior yields (up to 95%) and cleaner reaction profiles compared to traditional carbodiimide coupling, which often requires extensive purification steps. Activation of the hydroxyl group via trichloroacetimidate intermediates proceeds efficiently at ambient temperature with yields around 85–90%, facilitating downstream modifications.

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed by:

  • [^1H NMR](pplx://action/followup): Characteristic signals for methoxy protons (~3.6 ppm), hydroxy-bearing methine proton (~4.2 ppm), and aromatic protons (7.0–7.5 ppm)
  • [^13C NMR](pplx://action/followup): Carbonyl carbon (~175 ppm), methoxy carbon (~53 ppm), and aromatic carbons (120–140 ppm)
  • IR Spectroscopy: Strong ester carbonyl stretch (~1735 cm^-1), broad O–H stretch (~3400 cm^-1)
  • Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(2-chlorophenyl)-2-oxopropanoate or 3-(2-chlorophenyl)-2-carboxypropanoate.

    Reduction: Formation of 3-(2-chlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and ester groups allows it to participate in hydrogen bonding and other interactions at the molecular level.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has a para-substituted Cl, enabling easier synthesis due to reduced steric interference during acetylation .
  • Fluorine vs. Chlorine : The 4-fluoro analogue (C₁₀H₁₁FO₃) exhibits lower molecular weight and altered electronic properties due to fluorine’s electronegativity, which may enhance metabolic stability in drug design compared to chlorine .

Functional Group Modifications

  • Hydroxyl vs.
  • Ester Chain Variations: Ethyl esters (e.g., ethyl 3-(2-chlorophenyl)-2-phenylpropanoate) exhibit increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Challenges and Opportunities

  • Synthesis Complexity : Ortho-substituted chlorophenyl derivatives may require stringent reaction conditions to avoid side reactions, as seen in the synthesis of methyl 3-(4-chlorophenyl) analogues .
  • Bioactivity Exploration : Fluorinated and dichlorinated variants (e.g., C₁₀H₁₀Cl₂O₃) warrant further investigation for antimicrobial synergy, inspired by MRSA-active indole derivatives like CDFII .

Biological Activity

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol
  • Structural Features : The compound features a chlorophenyl group, a hydroxyl group, and a methyl ester, which are crucial for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. This suggests potential applications in treating bacterial and fungal infections.
  • Anticancer Properties : Preliminary research indicates that the compound may influence cancer cell proliferation. For instance, derivatives of similar compounds have shown effectiveness in inhibiting cell cycle progression in various cancer cell lines .
  • Anti-inflammatory Effects : The presence of the hydroxyl group is often associated with anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have been identified as histone deacetylase inhibitors, which play a role in cancer therapy by altering gene expression.
  • Cell Cycle Modulation : Research on related compounds shows they can induce cell cycle arrest at various phases (G1, S, G2/M), impacting cancer cell growth and survival .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the following steps:

  • Starting Materials : The synthesis often begins with readily available β-keto esters or similar precursors.
  • Reagents : Common reagents include chlorinated phenols and methylating agents.
  • Reaction Conditions : The reactions are typically conducted under controlled temperatures and may require catalysts to enhance yields.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines:

Cell LineConcentration (μM)Duration (h)Observed Effect
HeLa (Cervical)10-5048G2/M phase arrest
MKN45 (Gastric)0.05-4024-72Decrease in cyclin A and CDK2
U-373MG (Glioma)4048S phase arrest

These findings suggest that the compound may effectively inhibit cancer cell proliferation through cell cycle modulation.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 μg/mL.

Q & A

Q. What are the key considerations in designing a synthesis route for Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, esterification, and hydroxylation. For example, bromine/chlorine substitution on the phenyl ring requires controlled conditions (e.g., Lewis acid catalysts) to ensure regioselectivity. Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates. Reaction yields can be optimized by adjusting solvent polarity (e.g., dichloromethane for halogenation) and temperature gradients .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aromatic proton environment (2-chlorophenyl group) and ester/hydroxy group positions.
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester, O-H stretch at ~3400 cm1^{-1} for the hydroxy group).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 228.05 for C10_{10}H10_{10}ClO3_3) and fragmentation patterns .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : The ester group undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions. In acidic media, hydrolysis yields 3-(2-chlorophenyl)-2-hydroxypropanoic acid, while basic conditions produce the corresponding carboxylate salt. Stability studies should monitor degradation via HPLC or TLC, with buffers (pH 2–9) to identify optimal storage conditions. Hydrolysis rates increase with temperature and ionic strength .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound?

  • Methodological Answer : Chiral separation techniques include:
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in a kinetic resolution setup.
  • Crystallization : Diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) followed by recrystallization .

Q. What are the mechanistic insights into the hydrolysis of this compound under varying conditions?

  • Methodological Answer : Hydrolysis follows nucleophilic acyl substitution:
  • Acidic Conditions : Protonation of the ester carbonyl enhances electrophilicity, facilitating water attack.
  • Basic Conditions : OH^- acts as a nucleophile, forming a tetrahedral intermediate.
    Kinetic studies (e.g., pseudo-first-order rate constants) reveal solvent effects: polar aprotic solvents (e.g., DMF) slow hydrolysis compared to aqueous media. Activation energy (EaE_a) can be calculated via Arrhenius plots .

Q. How does the introduction of a 2-chlorophenyl group affect the compound’s bioactivity compared to other halogenated analogs?

  • Methodological Answer : Comparative studies with structural analogs reveal:
CompoundHalogen SubstituentBioactivity (IC50_{50})Key Finding
This compoundCl12.5 μM (Enzyme X)Enhanced lipophilicity improves membrane permeability
Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoateBr, OCH3_38.7 μM (Enzyme X)Bromine increases steric hindrance, reducing binding affinity
Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoateCl, OCH3_318.3 μM (Enzyme X)Methoxy group disrupts π-π stacking
Structure-activity relationship (SAR) models highlight the 2-chlorophenyl group’s role in optimizing steric and electronic interactions with biological targets .

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